molecular formula C9H8ClN3S3 B14032889 Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate

Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate

Cat. No.: B14032889
M. Wt: 289.8 g/mol
InChI Key: BIRKZPAWNVZXGA-UHFFFAOYSA-N
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Description

Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate typically involves a multi-step process:

    Starting Material: The synthesis begins with 5-chlorothiazolo[5,4-b]pyridin-2-amine.

    Stage 1: The amine is treated with sodium hydroxide in N,N-dimethylformamide at room temperature for approximately 10 minutes.

    Stage 2: Carbon disulfide is then added to the reaction mixture, and the reaction is allowed to proceed for another 10 minutes.

    Stage 3: Finally, methyl iodide is introduced to the reaction mixture to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling reagents like carbon disulfide and methyl iodide.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.

Scientific Research Applications

Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate has several scientific research applications:

Mechanism of Action

The mechanism by which Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth, survival, and proliferation . The compound binds to the kinase through key hydrogen bonds, affecting the kinase’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the carbonimidodithioate group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H8ClN3S3

Molecular Weight

289.8 g/mol

IUPAC Name

N-(5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)-1,1-bis(methylsulfanyl)methanimine

InChI

InChI=1S/C9H8ClN3S3/c1-14-9(15-2)13-8-11-5-3-4-6(10)12-7(5)16-8/h3-4H,1-2H3

InChI Key

BIRKZPAWNVZXGA-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC1=NC2=C(S1)N=C(C=C2)Cl)SC

Origin of Product

United States

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